L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-
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Overview
Description
L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- is a chemical compound with the molecular formula C15H14N2O6S It is a derivative of phenylalanine, an essential amino acid, and features a nitrophenylsulfonyl group attached to the phenylalanine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- typically involves the reaction of L-phenylalanine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and bases like triethylamine for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenylalanine structure .
Scientific Research Applications
L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as protein synthesis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)sulfonyl]phenylalanine
- N-[(2,4-Dinitrophenyl)]-L-phenylalanine
- N-Phtaloyl-DL-phenylalanine
Uniqueness
L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .
Properties
CAS No. |
53793-18-3 |
---|---|
Molecular Formula |
C15H14N2O6S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(2S)-2-[(2-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)12(10-11-6-2-1-3-7-11)16-24(22,23)14-9-5-4-8-13(14)17(20)21/h1-9,12,16H,10H2,(H,18,19)/t12-/m0/s1 |
InChI Key |
YXHATIWTAIZUER-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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